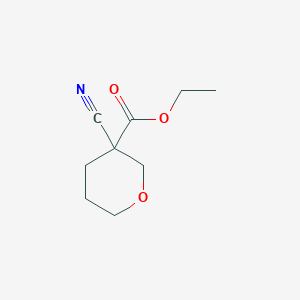

Ethyl 3-cyanooxane-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyanooxane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-13-8(11)9(6-10)4-3-5-12-7-9/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEJMZLSHXFKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCOC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Cyanooxane 3 Carboxylate

Retrosynthetic Analysis of Ethyl 3-Cyanooxane-3-carboxylate

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com This process helps in identifying potential synthetic routes and key bond formations.

Disconnection Strategies Based on Functional Groups

The primary functional groups in this compound are the oxane ring, the nitrile (cyano group), and the ethyl ester. The presence of these groups suggests several logical disconnection points.

A primary disconnection strategy involves breaking the C-O bonds of the ether within the oxane ring. This is a common approach in the retrosynthesis of cyclic ethers. mdpi.comresearchgate.net This leads to a diol precursor, where the challenge then becomes the selective formation of the six-membered ring.

Another key disconnection targets the quaternary carbon center at the C3 position. Breaking the C-C bonds adjacent to the cyano and ester groups can lead to simpler precursors. For instance, a disconnection of the bond between C2 and C3 would suggest an alkylation of a malononitrile (B47326) derivative or a related synthon.

Finally, the ester and cyano groups themselves can be considered as points for functional group interconversion (FGI). The ester can be retrosynthetically derived from the corresponding carboxylic acid, which in turn might offer different synthetic possibilities. amazonaws.com Similarly, the cyano group could be introduced via various methods, including nucleophilic substitution with a cyanide source.

Identification of Key Precursors and Synthetic Intermediates

Based on the disconnection strategies, several key precursors and intermediates can be identified.

Table 1: Potential Precursors for this compound

| Precursor Type | Specific Example(s) | Corresponding Disconnection |

| Dihydroxy Nitrile Ester | Ethyl 2-cyano-2-(3-hydroxypropyl)pent-4-enoate | C-O bond disconnection (ring opening) |

| Halo-hydroxy Nitrile Ester | Ethyl 2-(3-bromopropyl)-2-cyanoacetate | Intramolecular Williamson ether synthesis |

| Unsaturated Nitrile Ester | Diethyl 2-cyanopent-2-enedioate | Michael addition followed by cyclization |

| Dicarbonyl Compound | A derivative of 1,5-pentanediol | Cyclization and functional group manipulation |

The synthesis of these precursors would involve well-established organic reactions. For example, the dihydroxy nitrile ester could be prepared through aldol-type condensations or by the alkylation of an active methylene (B1212753) compound with appropriate electrophiles.

Classical and Modern Approaches to Oxane Ring Formation

The construction of the six-membered oxane ring is a critical step in the synthesis of the target molecule. nih.gov Various methods, both classical and modern, can be employed for this transformation.

Cyclization Reactions for Six-Membered Cyclic Ethers

The formation of six-membered cyclic ethers, or oxanes, is a fundamental transformation in organic synthesis. vanderbilt.edu Several reliable methods exist for this purpose.

Williamson Ether Synthesis: This classical method involves the intramolecular reaction of a halo-alcohol. In the context of our target molecule, a precursor containing a hydroxyl group and a leaving group (such as a halide) at an appropriate distance would cyclize upon treatment with a base to form the oxane ring.

Acid-Catalyzed Cyclization of Diols: The dehydration of 1,5-diols using an acid catalyst can lead to the formation of tetrahydropyran (B127337) derivatives. The regioselectivity of this reaction can sometimes be a challenge.

Oxymercuration-Demercuration: The intramolecular oxymercuration of a δ,ε-unsaturated alcohol, followed by demercuration, is a mild and effective method for the synthesis of substituted tetrahydropyrans.

Prins Reaction: The acid-catalyzed reaction of an alkene with an aldehyde can lead to the formation of a 1,3-dioxane (B1201747) or a tetrahydropyran derivative, depending on the reaction conditions and substrates.

Ring-Closing Metathesis (RCM): This powerful, modern technique utilizes ruthenium-based catalysts to form cyclic olefins from acyclic dienes. Subsequent reduction of the double bond would yield the saturated oxane ring.

Incorporation of Cyano and Ester Functionalities

The simultaneous presence of a cyano and an ethyl ester group on the same carbon atom requires careful planning.

One common approach is the use of ethyl cyanoacetate (B8463686) as a starting material. This versatile reagent contains both the required functional groups and an active methylene group that can be readily alkylated. For the synthesis of this compound, a double alkylation of ethyl cyanoacetate with suitable electrophiles containing the necessary functionalities for subsequent ring closure could be a viable strategy.

Alternatively, a Knoevenagel condensation of a suitable aldehyde or ketone with ethyl cyanoacetate, followed by further transformations, could be employed to construct the carbon skeleton.

Advanced Synthetic Protocols

While classical methods provide a solid foundation, advanced synthetic protocols can offer improved efficiency, stereoselectivity, and functional group tolerance.

For the synthesis of highly substituted oxanes, modern catalytic methods are often preferred. For instance, palladium-catalyzed allylic alkylation can be used to construct the C-C bond at the C3 position, followed by a ring-closing reaction.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. An organocatalytic Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization, could potentially be used to construct the oxane ring with high stereocontrol.

Furthermore, flow chemistry can offer advantages in terms of reaction time, safety, and scalability for certain synthetic steps. The continuous nature of flow reactors can allow for precise control over reaction parameters, leading to higher yields and purities.

Table 2: Comparison of Synthetic Methodologies

| Method | Advantages | Disadvantages |

| Williamson Ether Synthesis | Simple, well-established | May require harsh conditions, potential for side reactions |

| Acid-Catalyzed Cyclization | Uses simple starting materials | Can lead to rearrangements, low regioselectivity |

| Ring-Closing Metathesis | High functional group tolerance, good for complex systems | Catalyst can be expensive, may require inert atmosphere |

| Organocatalysis | Mild conditions, potential for high enantioselectivity | Catalyst development can be challenging |

Multicomponent Reactions in Oxane Scaffold Construction

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation to form a complex product, are a powerful tool for efficiently building heterocyclic scaffolds. nih.gov For oxane synthesis, an MCR could conceivably bring together precursors that form the carbon backbone and introduce the necessary functional groups. For instance, a Prins-type cyclization, which combines an alkene and an aldehyde, is a classic method for forming tetrahydropyran rings. organic-chemistry.org A multicomponent variant could potentially incorporate a cyanide source and an ethyl ester precursor, although such a specific application for a 3,3-disubstituted oxane is not documented. The advantage of an MCR approach lies in its step-economy and potential for creating molecular diversity from simple starting materials. nih.gov

Stereoselective Synthesis Strategies

The C-3 position of this compound is a stereocenter if the rest of the ring is appropriately substituted. Therefore, controlling its three-dimensional arrangement is a critical aspect of its synthesis. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. nih.gov General strategies to achieve this include the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions where existing stereocenters in the starting material direct the formation of new ones. nih.govnih.gov For a target like this compound, a potential stereoselective approach could involve an asymmetric intramolecular cyclization of a precursor molecule, where a chiral catalyst ensures the ring closes in a specific spatial orientation. organic-chemistry.org However, no stereoselective synthesis for this specific compound has been reported.

Catalytic Methods for Enhanced Efficiency

Catalysis is fundamental to modern organic synthesis, offering pathways to increase reaction rates, improve selectivity, and operate under milder conditions. Both metal-based and organocatalysts are widely used in the synthesis of heterocycles. organic-chemistry.orgrsc.org For the synthesis of a substituted oxane, a transition metal catalyst, such as palladium or copper, could facilitate key bond-forming reactions, like intramolecular hydroalkoxylation of an unsaturated alcohol precursor. organic-chemistry.org Lewis or Brønsted acid catalysts are often employed in cyclization reactions like the Prins reaction. organic-chemistry.org The development of catalytic methods for the specific synthesis of this compound would be crucial for creating an efficient and scalable process, but such methods have not been described in the literature.

Green Chemistry Considerations in Synthesis Development

Green chemistry principles focus on designing chemical processes that minimize environmental impact. nih.govrasayanjournal.co.in This includes using less hazardous substances, employing renewable feedstocks, maximizing atom economy (the incorporation of all starting material atoms into the final product), and using safer solvents like water. nih.govnih.gov In the context of synthesizing this compound, a green approach would favor catalytic methods over stoichiometric reagents, reduce the number of synthetic steps (as in an MCR), and utilize environmentally benign solvents and conditions. nih.govrasayanjournal.co.in The development of a "green" synthesis would be a significant goal, but it presupposes the existence of a viable synthetic route to begin with.

Optimization of Reaction Conditions and Yields

Once a synthetic route is established, it must be optimized to maximize product yield and purity. This involves systematically varying reaction parameters to find the ideal conditions.

Solvent Effects in Reaction Pathways

The choice of solvent can dramatically influence the outcome of a chemical reaction. Solvents can affect the solubility of reagents, stabilize or destabilize transition states, and in some cases, directly participate in the reaction mechanism. For the synthesis of a polar molecule like this compound, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be employed to dissolve the reactants and facilitate nucleophilic substitution reactions. researchgate.net In contrast, non-polar solvents might be preferred for other types of transformations. The optimization of solvent is an empirical process, and a screening of various solvents would be necessary to find the optimal medium for any proposed synthetic step.

Temperature and Pressure Optimization

Temperature is a critical parameter in controlling reaction rates and selectivity. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. For many organic transformations, a specific temperature range provides the best balance between reaction time and product purity. Pressure is typically a significant factor only for reactions involving gases, such as hydrogenation. For a hypothetical synthesis of this compound, each step would require careful temperature optimization to achieve the highest possible yield and minimize decomposition or side reactions.

Catalyst Selection and Loading

The synthesis of substituted tetrahydropyrans can be achieved through various catalytic methods, including metal-catalyzed cross-coupling, intramolecular cyclizations, and Prins reactions. The choice of catalyst is paramount and is dictated by the specific synthetic strategy.

For instance, in the synthesis of substituted tetrahydropyrans via metal-catalyzed cross-coupling reactions, cobalt and iron catalysts have been utilized. In one study, cobalt(II) chloride (CoCl₂) was used at a catalytic loading of 10 mol% for sp³-sp³ coupling reactions of tetrahydropyran-containing alkyl iodides with Grignard reagents. syr.edu Iron-catalyzed reactions have also been shown to be effective, particularly for sp³-sp² coupling, offering the advantage of potentially fewer side products. syr.edu

Intramolecular oxa-Michael additions represent another powerful strategy for constructing the tetrahydropyran ring. These reactions can be catalyzed by bases or, for asymmetric syntheses, by chiral catalysts such as chiral phosphoric acids (CPAs). nih.govwhiterose.ac.uk For example, the synthesis of 2,6-cis-substituted tetrahydropyran-4-ones has been achieved using a palladium catalyst, Pd(CH₃CN)₄BF₄. nih.gov In asymmetric approaches, chiral phosphoric acids like R-TRIP have been used at loadings of 20 mol% to achieve high enantioselectivity (up to 99% ee) in the cyclization of α,β-unsaturated thioesters. whiterose.ac.uk

The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is another common method. This reaction is typically catalyzed by Lewis acids. Phosphomolybdic acid has been demonstrated as an effective catalyst for the Prins cyclization in water, leading to cis-selective formation of tetrahydropyran-4-ols. organic-chemistry.org

A highly relevant synthetic approach for a closely related structure, a 4-cyanotetrahydropyran derivative, is described in a patent. The synthesis involves the reaction of 3,6-dihydro-2H-pyran-4-carbonitrile with a nucleophile in the presence of a base catalyst. The bases mentioned include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) tribasic (K₃PO₄). google.com This suggests that a similar Michael addition of a cyanide source to a suitably substituted dihydropyran precursor could be a viable route, with the choice of base being critical for reaction efficiency.

The following table summarizes various catalysts used in the synthesis of substituted tetrahydropyrans, which could be adapted for the synthesis of this compound.

| Catalyst | Reaction Type | Substrate Type | Loading | Reference |

| Cobalt(II) chloride | Cross-coupling | Alkyl iodide, Grignard reagent | 10 mol% | syr.edu |

| Iron catalyst | Cross-coupling | Alkyl iodide, Grignard reagent | Not specified | syr.edu |

| Pd(CH₃CN)₄BF₄ | Intramolecular oxa-Michael | α,β-unsaturated ketone | Not specified | nih.gov |

| R-TRIP (chiral phosphoric acid) | Asymmetric intramolecular oxa-Michael | α,β-unsaturated thioester | 20 mol% | whiterose.ac.uk |

| Phosphomolybdic acid | Prins cyclization | Homoallylic alcohol, aldehyde | Not specified | organic-chemistry.org |

| DBU, K₂CO₃, K₃PO₄ | Michael addition | Dihydropyran, nucleophile | Not specified | google.com |

Reaction Kinetics and Process Control

The kinetics and process control of a reaction are crucial for optimizing yield, purity, and scalability. While specific kinetic data for the synthesis of this compound is unavailable, general principles from related heterocyclic syntheses can be applied.

The rate of reaction in catalytic cycles is influenced by several factors, including catalyst loading, temperature, pressure, and reactant concentrations. For instance, in an asymmetric intramolecular oxa-Michael reaction, it was observed that lowering the reaction temperature could lead to an inversion of the product's absolute configuration, highlighting the delicate balance of kinetic and thermodynamic control. whiterose.ac.uk Kinetic studies in such systems are essential to understand these phenomena and to establish robust process parameters.

Process control in heterocyclic synthesis often involves the careful management of reaction conditions to ensure regioselectivity and stereoselectivity. numberanalytics.com For complex syntheses, Design of Experiments (DoE) can be a powerful tool to systematically optimize reaction conditions, identifying critical factors that affect yield and purity. numberanalytics.com

In the context of intramolecular cyclizations, such as the anodic cyclization used to form tetrahydropyran building blocks, the Curtin-Hammett principle can play a significant role. nih.govacs.org This principle suggests that the product ratio is determined by the relative rates of product formation from rapidly equilibrating intermediates. Understanding the kinetics of these competing pathways is therefore vital for controlling the reaction outcome. For example, in some cases, an intramolecular reaction pathway is favored over an intermolecular one due to a smaller entropy of activation, a preference that can be enhanced by increasing the reaction temperature. acs.org

The monitoring of reaction progress is a key aspect of process control. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are commonly used to track the consumption of starting materials and the formation of products and byproducts.

For a potential synthesis of this compound, key process control parameters would likely include:

Temperature: To balance reaction rate with selectivity and stability of reactants and products.

Catalyst Loading: To ensure an efficient reaction rate without promoting unwanted side reactions.

Reactant and Reagent Concentration: To control the reaction order and minimize side reactions.

Solvent: The choice of solvent can significantly influence reaction rates and selectivity.

Addition Rate: In reactions involving highly reactive species, a controlled addition rate can prevent localized high concentrations and subsequent side reactions.

The table below outlines some kinetic and process control considerations relevant to the synthesis of substituted tetrahydropyrans.

| Reaction Type | Key Kinetic Factors | Process Control Considerations | Reference |

| Asymmetric Intramolecular oxa-Michael | Temperature dependence of enantioselectivity, catalyst concentration effects. | Precise temperature control, optimization of catalyst loading. | whiterose.ac.uk |

| Anodic Cyclization | Relative rates of intramolecular vs. intermolecular reactions, intramolecular electron transfer rates. | Control of electrode potential, temperature, and substrate concentration. | nih.govacs.org |

| General Heterocyclic Synthesis | Reaction conditions (temperature, pressure), regioselectivity, and stereoselectivity. | Use of Design of Experiments (DoE) for optimization, in-process monitoring (TLC, HPLC). | numberanalytics.com |

Chemical Reactivity and Transformation of Ethyl 3 Cyanooxane 3 Carboxylate

Reactivity of the Ester Moiety

The ethyl ester group in Ethyl 3-cyanooxane-3-carboxylate is anticipated to undergo a variety of nucleophilic acyl substitution reactions.

Transesterification Reactions

Transesterification, the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol, is a fundamental reaction of esters. This acid or base-catalyzed reaction would likely proceed by treating this compound with an excess of another alcohol (e.g., methanol, propanol) in the presence of a catalyst. The general transformation is depicted below:

Table 1: Predicted Transesterification of this compound

| Reactant | Reagent | Expected Product |

| This compound | R-OH (Alcohol) | Alkyl 3-cyanooxane-3-carboxylate |

Note: R represents an alkyl group from the reacting alcohol. Reaction conditions would typically involve an acid or base catalyst and heat.

Amidation and Hydrolysis Pathways

The ester functionality is susceptible to attack by amines to form amides and by water (hydrolysis) to form a carboxylic acid.

Amidation: Reaction with a primary or secondary amine would be expected to yield the corresponding N-substituted 3-cyanooxane-3-carboxamide. This reaction is typically carried out by heating the ester with the amine.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed. Acid-catalyzed hydrolysis would yield 3-cyanooxane-3-carboxylic acid and ethanol. Basic hydrolysis (saponification) would initially produce the carboxylate salt, which upon acidic workup would give the carboxylic acid.

Table 2: Predicted Amidation and Hydrolysis of the Ester Moiety

| Reaction | Reagent | Expected Product |

| Amidation | RNH₂ (Primary Amine) | N-alkyl-3-cyanooxane-3-carboxamide |

| Acidic Hydrolysis | H₂O, H⁺ | 3-Cyanooxane-3-carboxylic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O 2. H₃O⁺ | 3-Cyanooxane-3-carboxylic acid |

Reduction to Alcohols and Aldehydes

Reduction of the ester group can lead to either a primary alcohol or an aldehyde, depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the ester to 3-(hydroxymethyl)oxane-3-carbonitrile. The use of milder, more sterically hindered reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures could potentially afford 3-formyloxane-3-carbonitrile (the corresponding aldehyde).

Table 3: Predicted Reduction Products of the Ester Moiety

| Reducing Agent | Expected Product |

| Lithium aluminum hydride (LiAlH₄) | 3-(Hydroxymethyl)oxane-3-carbonitrile |

| Diisobutylaluminium hydride (DIBAL-H) | 3-Formyloxane-3-carbonitrile |

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a range of transformations, primarily involving nucleophilic additions to the carbon-nitrogen triple bond.

Nucleophilic Additions to the Cyano Group

A variety of nucleophiles can add to the electrophilic carbon of the nitrile group. For instance, Grignard reagents (RMgX) would be expected to add to the nitrile to form an intermediate imine, which upon hydrolysis would yield a ketone.

Hydrolysis to Carboxylic Acids and Amides

Similar to the ester group, the nitrile group can also be hydrolyzed under acidic or basic conditions. Complete hydrolysis of the nitrile group under strong acidic or basic conditions would lead to the formation of a dicarboxylic acid derivative, oxane-3,3-dicarboxylic acid, assuming the ester is also hydrolyzed. Partial hydrolysis, often achievable under milder conditions, could potentially yield 3-carbamoyloxane-3-carboxylic acid.

Table 4: Predicted Hydrolysis Products of the Nitrile Moiety

| Reaction Conditions | Expected Product (assuming concurrent ester hydrolysis) |

| Strong Acid/Base (Complete Hydrolysis) | Oxane-3,3-dicarboxylic acid |

| Mild Acid/Base (Partial Hydrolysis) | 3-Carbamoyl-3-oxanecarboxylic acid |

Reduction to Amines

The reduction of the nitrile functionality in this compound to a primary amine is a key transformation that provides access to valuable building blocks for more complex molecular architectures. The presence of the adjacent ester group necessitates the use of chemoselective reducing agents to avoid unwanted side reactions.

Several methods can be employed for the selective reduction of the nitrile group. Catalytic hydrogenation is a common and effective approach. Reagents such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum-based catalysts are often utilized. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to achieve high selectivity for the primary amine and prevent over-reduction or reaction with the ester group. For instance, catalytic transfer hydrogenation using formic acid and triethylamine (B128534) with Pd/C has been shown to be effective for the reduction of nitriles in the presence of other functional groups. researchgate.net

Another approach involves the use of chemical reducing agents. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would likely reduce both the nitrile and the ester, milder reagents can offer better chemoselectivity. Sodium borohydride (B1222165) in combination with a catalyst, such as cobaltous chloride, has been used for the selective reduction of nitriles. researchgate.net Diisobutylaluminium hydride (DIBAL-H) is another reagent known for its ability to selectively reduce nitriles to imines, which can then be hydrolyzed to aldehydes or further reduced to amines. However, careful control of stoichiometry and temperature is required to prevent reduction of the ester. nih.gov

| Reagent/Catalyst | Solvent | Temperature (°C) | Product | Reference |

| H₂/Raney Ni | Methanol/Ammonia | 25-100 | Ethyl 3-(aminomethyl)oxane-3-carboxylate | researchgate.net |

| H₂/Pd-C | Tetrahydrofuran (B95107) | 25-50 | Ethyl 3-(aminomethyl)oxane-3-carboxylate | researchgate.net |

| NaBH₄/CoCl₂ | Methanol | 25-60 | Ethyl 3-(aminomethyl)oxane-3-carboxylate | researchgate.net |

Table 1: Representative conditions for the reduction of nitriles to primary amines.

Reactivity at the Oxane Ring System

The oxane ring in this compound is generally a stable saturated heterocyclic system. However, under specific conditions, it can undergo ring-opening reactions, functionalization, or rearrangements.

The ring-opening of tetrahydropyrans typically requires activation, for example, through the use of strong Lewis acids or transition metal catalysts. nih.govnih.gov These reactions often proceed via an oxocarbenium ion intermediate. The presence of the electron-withdrawing cyano and ester groups at the C3 position can influence the regioselectivity of the ring opening. Nucleophilic attack can occur at either the C2 or C6 position, leading to a variety of acyclic products. For instance, treatment with a Lewis acid in the presence of a nucleophile could lead to the formation of a 5-substituted pentan-1-ol derivative. The specific outcome would depend on the nature of the Lewis acid, the nucleophile, and the reaction conditions.

Derivatization following ring-opening can lead to a diverse range of functionalized acyclic compounds. The resulting hydroxyl and ester functionalities can be further modified to introduce new chemical handles for subsequent synthetic steps.

Direct functionalization of the oxane ring without ring-opening is another potential transformation. Metal-catalyzed C-H activation could, in principle, allow for the introduction of substituents at various positions on the tetrahydropyran (B127337) ring. syr.edu However, the directing effect of the existing functional groups would play a significant role in determining the site of functionalization. Given the electron-withdrawing nature of the substituents at C3, electrophilic substitution on the ring is unlikely. Radical reactions could potentially be used to introduce functionality at positions less influenced by the electronic effects of the substituents.

Rearrangement reactions involving the tetrahydropyran ring are less common but can be induced under specific conditions, often promoted by acid or heat. wiley-vch.de These rearrangements can lead to the formation of other heterocyclic systems or carbocyclic structures. For example, a 2-oxonia-Cope rearrangement could be envisioned under specific circumstances, leading to a ring-expanded product. whiterose.ac.uk However, the stability of the tetrahydropyran ring makes such rearrangements challenging and highly dependent on the specific substitution pattern and reaction conditions.

Applications in Complex Molecule Synthesis

Ethyl 3-Cyanooxane-3-carboxylate as a Building Block

The inherent reactivity of the nitrile and ester groups, coupled with the cyclic ether framework, allows for a variety of chemical transformations. This makes this compound an ideal starting material for building complex molecular frameworks.

Spirocycles, characterized by two rings sharing a single common atom, are a prominent feature in many biologically active molecules and natural products. nih.gov The synthesis of these structurally complex motifs can be challenging due to the congested nature of the spiro-center. nih.gov this compound provides a valuable starting point for the assembly of oxa-spirocycles, a class of spiro-compounds where one of the rings contains an oxygen atom. rsc.org

The general strategy involves leveraging the functionalities of the oxane ring for the creation of the spiro-junction. For instance, iodocyclization has been a key reaction in the formation of over 150 oxa-spirocyclic compounds. rsc.org The incorporation of the oxygen atom into the spirocyclic unit has been shown to improve physicochemical properties such as water solubility. rsc.org

| Spirocycle Type | Synthetic Strategy | Key Features |

| Oxa-spirocycles | Iodocyclization | Improved water solubility |

| General Spirocycles | Pd-hydride-catalyzed cycloaddition | Enantioselective synthesis from 1,3-enynes |

Fused heterocyclic compounds, where two or more rings share a common bond, are another important class of molecules with diverse applications. This compound can be utilized in reactions that lead to the formation of such fused systems. For example, the reaction of related 3-cyano-2-pyridones with α-halogen carbonyl compounds can lead to the formation of 3-amino-furo[2,3-b]pyridines. researchgate.net This type of reaction, involving the fusion of a furan (B31954) ring onto a pyridine (B92270) core, highlights the potential of cyano-substituted heterocycles in building complex, multi-ring systems. researchgate.net

Furthermore, the reactivity of similar ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents can be used to synthesize fused pyrazole, isoxazole, and pyridazine (B1198779) systems. researchgate.net This demonstrates the broader utility of the cyano and carboxylate functionalities in constructing a variety of fused heterocyclic frameworks.

The construction of polycyclic architectures, molecules containing multiple fused rings, is a significant challenge in organic synthesis. The principles demonstrated in the synthesis of fused heterocycles can be extended to create more complex polycyclic systems. For instance, the synthesis of methoxy (B1213986) dibenzofluorene (B14450075) derivatives, a type of polycyclic aromatic compound, has been achieved through methods involving the cyclization of intermediates. nih.gov While not directly involving this compound, these synthetic strategies showcase how functionalized cyclic precursors can be elaborated into complex polycyclic structures.

Precursor to Structurally Diverse Derivatives

The utility of this compound extends beyond its direct use as a building block. It also serves as a versatile precursor for the synthesis of a wide range of structurally diverse derivatives through modifications of the oxane ring or the introduction of various substituents.

The oxane ring of this compound can be chemically modified to create analogues with altered ring sizes or containing different heteroatoms. For instance, the synthesis of ethyl 3-cyanooxetane-3-carboxylate, a related compound with a four-membered oxetane (B1205548) ring, has been documented. bldpharm.com These structural modifications can significantly impact the biological activity and physical properties of the resulting molecules.

The nitrile and ester functionalities of this compound provide convenient handles for the introduction of a wide array of substituents. Derivatization is a common strategy in medicinal chemistry to optimize the properties of a lead compound. nih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. acgpubs.org The nitrile group can also undergo a variety of transformations.

For example, the reaction of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride can lead to the formation of polysubstituted furan-2,4-dicarboxylates. semanticscholar.org This highlights how the cyanoacrylate moiety, which is structurally related to this compound, can be used to introduce diverse substituents and construct new heterocyclic rings. Similarly, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate (B8463686) leads to a precursor that can be used to synthesize a variety of heterocyclic derivatives. nih.gov

| Derivative Type | Synthetic Approach | Potential Applications |

| Amides | Hydrolysis of ester followed by amide coupling | Medicinal chemistry, materials science |

| Polysubstituted furans | Reaction of related cyanoacrylates with amino esters | Pharmaceuticals, dyes, fragrances |

| Fused heterocycles | Cyclization reactions of derivatized precursors | Drug discovery, organic electronics |

Design and Synthesis of Advanced Organic Intermediates

The utility of ethyl 3-cyanooxolane-3-carboxylate as a scaffold for advanced organic intermediates stems from the reactivity of its constituent parts: the tetrahydrofuran (B95107) ring, the cyano group, and the ethyl ester. Each of these can be selectively manipulated to introduce further complexity and build sophisticated molecular frameworks.

Strategic Use in Target-Oriented Synthesis

In the realm of target-oriented synthesis, where the goal is the creation of a specific complex molecule, ethyl 3-cyanooxolane-3-carboxylate can serve as a key building block. The tetrahydrofuran moiety is a common feature in a wide array of biologically active natural products, including lignans (B1203133) and polyether ionophores. The synthesis of such molecules often relies on the stereoselective construction of substituted tetrahydrofuran rings.

General strategies for the synthesis of substituted tetrahydrofurans that could be adapted for the preparation of ethyl 3-cyanooxolane-3-carboxylate include intramolecular cyclization reactions. For instance, an appropriately substituted open-chain precursor containing hydroxyl and leaving groups could be cyclized to form the oxolane ring. Another powerful approach is the use of [3+2] cycloaddition reactions, which can efficiently construct the five-membered ring with control over stereochemistry.

Once formed, the geminal cyano and ester groups of ethyl 3-cyanooxolane-3-carboxylate offer a plethora of synthetic possibilities. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid. The ester group can undergo hydrolysis, amidation, or reduction to a primary alcohol. The presence of both functionalities allows for differential manipulation, leading to a diverse array of 3,3-disubstituted tetrahydrofuran derivatives. This strategic functional group interplay is crucial in the assembly of complex target molecules where precise control over chemical transformations is paramount.

A hypothetical retrosynthetic analysis of a complex target containing a 3-amino-3-hydroxymethyl-tetrahydrofuran fragment could envision ethyl 3-cyanooxolane-3-carboxylate as a key intermediate, where the cyano and ester groups are sequentially reduced.

Contribution to Synthetic Libraries

Synthetic libraries, which are large collections of structurally diverse small molecules, are essential tools in drug discovery and chemical biology for the identification of new bioactive compounds. The structural framework of ethyl 3-cyanooxolane-3-carboxylate makes it an excellent starting point for the generation of such libraries.

The diverse reactivity of the cyano and ester functionalities allows for the rapid generation of a multitude of derivatives from a single precursor. By employing a variety of reaction conditions and reagents, a library of compounds with different substituents at the C3 position of the tetrahydrofuran ring can be synthesized. For example, the ester can be reacted with a library of amines to produce a diverse set of amides, while the cyano group can be transformed into various heterocycles.

The generation of substituted tetrahydrofurans is of particular interest for creating libraries of compounds with potential biological activity. The tetrahydrofuran scaffold is considered a "privileged" structure in medicinal chemistry, as it is frequently found in molecules that exhibit a wide range of biological effects. Therefore, libraries based on the ethyl 3-cyanooxolane-3-carboxylate core could be a valuable source of novel lead compounds for drug development programs.

The table below illustrates the potential for diversification starting from ethyl 3-cyanooxolane-3-carboxylate.

| Starting Material | Reagent/Condition | Product Functional Group |

| Ethyl 3-cyanooxolane-3-carboxylate | 1. H₃O⁺, Δ2. SOCl₂3. R¹R²NH | Amide (-CONR¹R²) |

| Ethyl 3-cyanooxolane-3-carboxylate | LiAlH₄ | Primary Alcohol (-CH₂OH) and Primary Amine (-CH₂NH₂) |

| Ethyl 3-cyanooxolane-3-carboxylate | NaN₃, NH₄Cl | Tetrazole |

| Ethyl 3-cyanooxolane-3-carboxylate | H₂/Raney Ni | Primary Amine (-CH₂NH₂) from cyano, ester remains |

This diversity-oriented approach, starting from a single, highly functionalized building block like ethyl 3-cyanooxolane-3-carboxylate, is a powerful strategy for exploring chemical space and discovering new molecules with desired properties.

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation

Understanding the formation and reactivity of Ethyl 3-cyanooxane-3-carboxylate would necessitate a combination of experimental and theoretical approaches to map out reaction pathways and identify key intermediates.

Given the structure of this compound, a likely synthetic route would involve the functionalization of a pre-formed oxetane (B1205548) ring, specifically oxetan-3-one. A plausible pathway could be a variation of the Strecker synthesis, where oxetan-3-one reacts with a cyanide source and an alcohol (in this case, ethanol) to form the corresponding cyanohydrin ester. Alternatively, a nucleophilic substitution on a suitable precursor, such as a 3-halo-3-carboxylate oxetane, with a cyanide salt could be another viable route.

Experimental studies to elucidate the mechanism of its formation would likely involve:

Reaction Monitoring: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) would be employed to track the consumption of reactants and the formation of products and any observable intermediates over time.

Intermediate Trapping: In cases where intermediates are too transient to be directly observed, trapping experiments with specific reagents could be used to provide evidence for their existence.

Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., using ¹³C or ¹⁵N) would allow for the tracking of atoms throughout the reaction, providing crucial insights into bond-forming and bond-breaking events.

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured.

For the synthesis of this compound, a primary KIE would be expected if a C-H bond is broken in the rate-determining step of the reaction. For instance, if the formation involved a deprotonation step that was rate-limiting, deuterating that specific position would lead to a slower reaction rate. Secondary KIEs could also provide information about changes in hybridization at specific carbon centers during the reaction.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry would be an indispensable tool for predicting and understanding the properties and reactivity of this compound.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, would be employed to investigate the electronic structure of the molecule. These calculations can provide valuable information, including:

Molecular Orbital Energies: Understanding the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity towards nucleophiles and electrophiles.

Electron Density Distribution: Mapping the electron density would reveal the polarization of bonds and the partial charges on atoms, highlighting potential sites for nucleophilic or electrophilic attack. The electron-withdrawing nature of the cyano and ester groups would significantly influence the charge distribution within the oxetane ring.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR), which can be compared with experimental data for structural confirmation.

A hypothetical table of calculated electronic properties for this compound using a common DFT functional like B3LYP with a 6-31G* basis set might look like this:

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV |

| Dipole Moment | 4.2 D |

| Mulliken Charge on C3 | +0.45 |

| Mulliken Charge on O1 | -0.35 |

Note: These are hypothetical values for illustrative purposes.

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. The presence of two substituents at the C3 position would significantly influence the preferred conformation and the energy barrier for ring inversion.

Computational methods would be used to perform a detailed conformational analysis to identify the most stable conformers and the transition states connecting them. This would involve systematically rotating the bonds and calculating the energy at each point to generate a potential energy surface. The results of such an analysis would be crucial for understanding how the molecule's shape affects its reactivity and interactions with other molecules.

Computational modeling can be used to predict the reactivity of this compound in various chemical reactions. By calculating the activation energies for different possible reaction pathways, chemists can predict which products are likely to form and under what conditions.

For example, in a reaction with a nucleophile, calculations could determine whether the attack is more likely to occur at the carbonyl carbon of the ester, the carbon of the cyano group, or at one of the carbon atoms of the oxetane ring, potentially leading to ring-opening. These predictions can guide the design of new reactions and the synthesis of novel compounds derived from this compound.

Molecular Dynamics Simulations for Dynamic Behavior

To date, no specific molecular dynamics (MD) simulations for this compound have been published. However, such simulations would be invaluable for understanding the dynamic behavior of the molecule in various environments.

MD simulations could provide insights into:

Conformational Analysis: The oxane ring can adopt several conformations, such as chair and boat forms. MD simulations would reveal the predominant conformations and the energy barriers between them. The presence of the bulky ethyl carboxylate and cyano groups at the C3 position would significantly influence the conformational equilibrium.

Solvent Effects: Simulations in different solvents would illustrate how the solvent shell organizes around the molecule and affects its conformation and reactivity. The polar cyano and ester groups would be expected to form specific interactions with polar solvents.

Flexibility and Vibrational Modes: MD simulations can be used to analyze the flexibility of the molecule, identifying the most mobile regions. This information complements vibrational spectroscopy by providing a dynamic picture of the atomic motions.

Analysis of Bond Dissociation Energies and Transition States

Detailed analysis of bond dissociation energies (BDEs) and transition states for this compound is not currently available. Such studies, typically performed using quantum mechanical calculations, are crucial for predicting the molecule's reactivity and degradation pathways.

Key areas of interest for BDE analysis would include:

C-C and C-O bonds of the oxane ring: The strength of these bonds determines the stability of the ring. Ring-opening reactions would be initiated by the cleavage of the weakest of these bonds.

Bonds to the substituents: The C-CN and C-COOEt bonds are also critical. Their BDEs would indicate the likelihood of losing these functional groups under thermal or photochemical conditions.

Transition state analysis would be essential for studying potential reactions, such as:

Ring-opening reactions: Identifying the transition state structures and their corresponding energies for various ring-opening pathways (e.g., acid- or base-catalyzed) would elucidate the reaction mechanisms.

Reactions of the functional groups: The transition states for reactions involving the cyano or ester group (e.g., hydrolysis, reduction) would provide a deeper understanding of the molecule's chemical transformations.

Spectroscopic Characterization for Mechanistic Insights (Excluding Basic Identification)

While basic spectroscopic data is used for routine identification, advanced techniques provide a deeper understanding of the molecule's structure and electronic properties, which is crucial for mechanistic studies.

Advanced NMR Techniques for Stereochemical Assignment

The stereochemistry of this compound, particularly the relative orientation of the cyano and ethyl carboxylate groups with respect to the oxane ring, could be unequivocally determined using advanced Nuclear Magnetic Resonance (NMR) techniques.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can detect through-space interactions between protons. NOESY experiments would reveal the spatial proximity of the protons on the ethyl group to the protons on the oxane ring, thus establishing the stereochemistry at the C3 position.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between carbons and protons that are separated by two or three bonds. This would be instrumental in confirming the connectivity of the ethyl carboxylate and cyano groups to the C3 of the oxane ring.

Coupling Constants: The magnitude of the coupling constants between protons on the oxane ring can provide information about their dihedral angles and thus the ring's conformation.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule and probing their local chemical environment. While a specific spectrum for this compound is not published, the expected characteristic vibrational frequencies can be predicted based on data for similar compounds.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |

| C≡N (Nitrile) | 2240 - 2260 | FT-IR, Raman |

| C=O (Ester) | 1735 - 1750 | FT-IR |

| C-O (Ester) | 1150 - 1250 | FT-IR |

| C-O-C (Oxane ring) | 1070 - 1150 | FT-IR |

Changes in the position and intensity of these bands under different conditions (e.g., in the presence of a catalyst) can provide mechanistic insights into reactions involving these functional groups.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an essential technique for monitoring the progress of a reaction and characterizing the products. In the context of this compound, MS would be used to:

Follow Reaction Progress: By taking small aliquots of a reaction mixture over time, MS can be used to monitor the disappearance of reactants and the appearance of products, providing kinetic information.

Identify Intermediates: In some cases, reactive intermediates can be trapped and identified by MS, offering direct evidence for a proposed reaction mechanism.

Characterize Products: High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a product. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the fragments to elucidate its structure.

A plausible fragmentation pattern for this compound in an electron ionization (EI) mass spectrometer would involve the loss of the ethyl group (•CH2CH3), the ethoxy group (•OCH2CH3), or the entire ester group.

X-ray Crystallography for Solid-State Structural Elucidation

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

If a suitable single crystal could be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: This would offer a static picture of the molecular geometry.

Conformation of the oxane ring: The exact chair, boat, or twist-boat conformation in the solid state would be determined.

Stereochemistry: The relative positions of all atoms would be unambiguously established.

Intermolecular interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular forces, such as hydrogen bonds or dipole-dipole interactions.

This structural information is invaluable for benchmarking computational models and understanding the molecule's physical properties.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis and Transformation

The development of efficient and selective catalytic systems is paramount for the synthesis and subsequent transformation of functionalized oxolanes like Ethyl 3-cyanooxolane-3-carboxylate. Future research is likely to focus on several key areas:

Metal-Free Catalysis: Exploring organocatalysis and iodine-catalyzed reactions could offer environmentally benign alternatives to traditional metal-based catalysts. For instance, an iodine-catalyzed C(sp³)–H oxidation has been shown to be a versatile tool for synthesizing tetrahydrofuran (B95107) derivatives from alcohols, a method that could be adapted for precursors of Ethyl 3-cyanooxolane-3-carboxylate. chemistryviews.org

Nanocatalysis: The use of nanoparticles as catalysts offers advantages such as high surface area and recyclability. For example, CuO nanoparticles have been effectively used in the synthesis of related ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenyl propanoate derivatives. thieme-connect.com Similar nanocatalysts could be investigated for the synthesis of the target molecule.

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry at the C3 position of the oxolane ring would be a significant advancement, enabling the synthesis of enantiomerically pure forms of the compound for applications in medicinal chemistry and materials science.

Exploration of Unconventional Reaction Media

Moving beyond traditional batch chemistry, the exploration of unconventional reaction media can offer enhanced efficiency, safety, and scalability.

Flow Chemistry: Continuous-flow synthesis presents a powerful tool for the preparation of highly substituted tetrahydrofurans. thieme-connect.comthieme-connect.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and selectivities. thieme-connect.comthieme-connect.com The application of flow chemistry could be particularly advantageous for managing potentially exothermic reactions or for the in-situ generation of reactive intermediates in the synthesis of Ethyl 3-cyanooxolane-3-carboxylate.

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., ball milling), offers a solvent-free or low-solvent approach. This technique has been increasingly applied to various organic transformations and could be a sustainable alternative for the synthesis of functionalized oxolanes.

Expansion of Synthetic Applications to New Compound Classes

The nitrile and ester functionalities of Ethyl 3-cyanooxolane-3-carboxylate serve as versatile handles for a wide range of chemical transformations, opening pathways to new classes of compounds.

Decarboxylation and Decyanation: Selective removal of the ester or nitrile group would provide access to mono-functionalized oxolanes, which are valuable building blocks in their own right.

Ring-Opening Reactions: The strained oxolane ring could be susceptible to ring-opening under specific conditions, leading to the formation of linear, highly functionalized aliphatic compounds.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems, such as pyrimidines or pyridines, which are prevalent in pharmacologically active molecules.

| Precursor/Reactant | Reagents/Conditions | Product Class | Reference |

| γ-hydroxy alkenes, aryl bromides | Palladium catalyst | Substituted tetrahydrofurans | organic-chemistry.org |

| Tertiary 1,4-diols | Cerium ammonium (B1175870) nitrate | Tetrahydrofuran derivatives | organic-chemistry.org |

| Homoallylic alcohols | Sulfuryl chloride | β-chlorotetrahydrofurans | organic-chemistry.org |

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the prediction of reactivity.

Reaction Pathway Analysis: DFT calculations can be employed to elucidate the mechanisms of potential synthetic routes to Ethyl 3-cyanooxolane-3-carboxylate, helping to optimize reaction conditions and catalyst selection. For instance, DFT has been used to understand the cyclization mechanisms in the synthesis of coumarin-3-carboxylate esters from ethyl cyanoacetate (B8463686). thieme-connect.com

Spectroscopic and Property Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR) and physicochemical properties, aiding in the characterization and design of new derivatives with desired characteristics.

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of reactions involving Ethyl 3-cyanooxolane-3-carboxylate, modern automation technologies can be integrated into the research workflow.

Automated Synthesis Platforms: The use of automated synthesis platforms, often coupled with flow reactors, can enable the rapid generation of a library of derivatives by systematically varying starting materials and reaction conditions.

High-Throughput Screening: High-throughput experimentation (HTE) techniques can be used to quickly screen a large number of catalysts and reaction conditions to identify optimal parameters for the synthesis and transformation of the target molecule. This approach would significantly accelerate the research and development cycle.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 3-cyanooxane-3-carboxylate in a laboratory setting?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Cyano Group Introduction : React a precursor (e.g., oxane-3-carboxylate derivative) with a cyanating agent like trimethylsilyl cyanide (TMSCN) under acidic conditions.

Esterification : Use ethanol in the presence of a catalyst (e.g., sulfuric acid) to form the ethyl ester.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water mixture) for isolation .

Note: Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions like hydrolysis of the cyano group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂).

- ¹³C NMR : Confirm carbonyl (δ 165–175 ppm) and cyano (δ 115–120 ppm) groups.

- IR Spectroscopy : Detect C≡N stretching (~2200 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Example: For related compounds, ¹H NMR data in CDCl₃ show distinct splitting patterns for cyclohexane-derived protons (e.g., δ 2.05–2.23 ppm for axial/equatorial H) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, sealed goggles, and a lab coat. Avoid skin contact due to potential irritancy (based on analogs like Ethyl 4-chloroacetoacetate) .

- Ventilation : Use a fume hood during synthesis to mitigate inhalation risks from volatile solvents (e.g., ethanol, TMSCN).

- Waste Disposal : Segregate cyanide-containing waste and treat with oxidizing agents (e.g., NaOCl) before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) aid in studying the conformational stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecule’s geometry to calculate energy-minimized conformers. Analyze intramolecular H-bonding between the cyano group and adjacent oxane oxygen.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in ethanol or DMSO) to predict solubility and aggregation behavior.

Example: For ethyl lactate, MD simulations revealed solvent polarity effects on dihedral angles (e.g., ε = 10 increased dihedral angles by 57.5°) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected ¹³C NMR shifts) for this compound?

- Methodological Answer :

Cross-Validation : Compare with analogs (e.g., Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, δ 173.8 ppm for ester carbonyl) .

Variable Temperature NMR : Detect dynamic effects (e.g., ring-flipping in oxane) causing signal broadening.

X-ray Crystallography : Resolve ambiguities by determining the solid-state structure (if crystalline).

Case Study: For Ethyl 3-azido-2-hydroxycyclopentanecarboxylate, ¹H NMR δ 4.21 ppm matched the axial hydroxy proton, validated by NOESY .

Q. What strategies optimize the use of this compound in multi-step synthetic pathways (e.g., as a building block for heterocycles)?

- Methodological Answer :

- Reactivity Tuning : Protect the cyano group (e.g., Boc protection) during acidic/basic steps.

- Catalytic Functionalization : Use Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the oxane ring.

- Scale-Up Considerations : Optimize solvent (e.g., THF for Grignard reactions) and stoichiometry to minimize side products.

Example: Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate was synthesized via Claisen condensation, with yields improved by slow reagent addition .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.